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Compound of Interest

Compound Name: 2-Demethyilcolchicine
CAS No.: 7336-36-9
Cat. No.: B1346099
Get Quote
Abstract

2-Demethylcolchicine (2-DMC), a primary Phase | metabolite of the alkaloid colchicine,
serves as a critical biomarker for CYP3A4 activity and a reference standard in tubulin-binding
structure-activity relationship (SAR) studies. Unlike its isomer 3-demethylcolchicine, 2-DMC
exhibits significantly reduced tubulin-binding affinity, making it an essential negative control in
potency assays. This application note details validated protocols for the LC-MS/MS
guantification of 2-DMC in biological matrices and fluorescence-based kinetic assays to
characterize its interaction with the colchicine-binding site (CBS) on

-tubulin.

Introduction & Chemical Context

Colchicine is a potent microtubule-destabilizing agent used in the treatment of gout and
Familial Mediterranean Fever.[1] Its narrow therapeutic index requires rigorous metabolic
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profiling. The primary metabolic pathway involves demethylation by Cytochrome P450 3A4
(CYP3A4), yielding two major monophenolic metabolites:

» 3-Demethylcolchicine (3-DMC): Retains high tubulin-binding affinity and cytotoxicity.

o 2-Demethylcolchicine (2-DMC): The focus of this guide, characterized by an O-
demethylation at the A-ring (position 2). It displays markedly reduced biological activity,
providing a unique tool for understanding the pharmacophore requirements of the CBS.

Key Chemical Properties

Property Specification
CAS Number 102491-80-5
C
Molecular Formula H
NO
Molecular Weight 385.41 g/mol
Solubility Methanol, DMSO, Chloroform (Slightly)

Light Sensitive (Protect from UV/Ambient light);

Stability
Store at -20°C

Appearance Yellow Solid

Metabolic Pathway Visualization

The following diagram illustrates the CYP3A4-mediated biotransformation of colchicine.
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Figure 1: CYP3A4-mediated demethylation of Colchicine. Note the divergence into 2-DMC and
3-DMC.

Experimental Protocols
Module A: LC-MS/MS Quantification of 2-DMC

Objective: To quantify 2-DMC levels in human liver microsomes (HLM) or plasma for metabolic
stability or pharmacokinetic studies.

1. Method Principle

2-DMC is extracted using liquid-liquid extraction (LLE) or protein precipitation. Detection is
achieved via Triple Quadrupole MS using Multiple Reaction Monitoring (MRM).[2] The loss of
the acetyl group is the primary fragmentation pathway, similar to the parent compound.

2. Instrument Parameters

e System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex
QTRAP).

e Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 pm).
» Mobile Phase A: 0.1% Formic Acid in Water.

¢ Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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e Gradient: 10% B to 90% B over 3.0 min.

3. MRM Transitions (Optimi7pd)

Precursor lon (  Product lon (

Collision

Analyte Role

) ) Energy (V)
2-
Demethylcolchici 386.2 [M+H] 344.2 25 Quantifier
ne
386.2 [M+H] 326.1 35 Qualifier
Colchicine (1S) 400.2 [M+H] 358.2 25 Internal Std

Note: 2-DMC is 14 Da lighter than Colchicine due to the loss of a methyl group (-CH

).
4. Sample Preparation Protocol

e Thawing: Thaw plasma or microsomal samples at room temperature (protected from light).

Precipitation: Add 100 pL of sample to 300 pL of ice-cold Acetonitrile containing Internal
Standard (Deuterated Colchicine or unlabeled Colchicine if separating chromatographically).

Vortex: Vortex vigorously for 30 seconds.

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

Injection: Transfer 100 pL of supernatant to an amber autosampler vial. Inject 2-5 pL.

Module B: In Vitro Tubulin Polymerization Assay

Objective: To demonstrate the reduced binding affinity of 2-DMC compared to Colchicine. This
assay validates the structural requirement of the 2-methoxy group for high-affinity tubulin
binding.

1. Reagents
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Purified Tubulin: >99% pure from bovine brain (10 mg/mL stock).

GTP Stock: 100 mM Guanosine Triphosphate.

PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

, 0.5 mM EGTA.

Reporter: DAPI (4',6-diamidino-2-phenylindole) or turbidity measurement at 340 nm.

2. Experimental Workflow

Prepare Tubulin Mix
(3 mg/mL in PEM Buffer + 1 mM GTP)

:

Add Test Compounds
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Positive Control Test Compound
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(Pre-chilled)

:
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'
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Figure 2: Tubulin Polymerization Inhibition Workflow.

3. Detailed Procedure

e Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
o Compound Addition:
o Control: Add DMSO (1% v/v final).
o Standard: Add Colchicine (Final concentration 5 puM).
o Test: Add 2-Demethylcolchicine (Final concentration 5 uM).
e Incubation: Transfer 100 uL/well into a pre-chilled 96-well half-area plate.
e Measurement: Place in a plate reader pre-heated to 37°C.
¢ Kinetics: Measure absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.
e Analysis: Calculate the

(rate of polymerization) and the % Inhibition relative to the Vehicle control.

4. Expected Results

e Vehicle: Rapid increase in OD340 (sigmoidal curve) indicating microtubule assembly.
e Colchicine (5 uM): Flat line or very slow increase (Complete inhibition).

e 2-DMC (5 uM): Partial inhibition or curve similar to vehicle (Reduced potency). Note: 2-DMC
typically requires 10-50x higher concentrations to achieve the same inhibition as Colchicine.

Comparative Data Summary

The following table summarizes the biological and chemical distinctions between the parent
compound and the 2-DMC metabolite.
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2-Demethylcolchicine

Parameter Colchicine (Parent) .
(Metabolite)
High Affinity (K
Tubulin Binding Site Low Affinity
~ 0.5 uM)
IC
~10 nM > 100 nM
(MCF-7 Cells)
Primary Metabolism Substrate of CYP3A4/P-gp Product of CYP3A4
o Enhanced fluorescence upon
Fluorescence Low intrinsic fluorescence S
tubulin binding
Toxicity Profile High (GI/Neuromuscular) Reduced Cytotoxicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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